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Compound of Interest

Compound Name: alpha-Fluorocinnamic acid
CAS No.: 350-90-3
Cat. No.: B1332728

Get Quote

\ J

Molecular Weight Profiling, Stereoselective Synthesis, and Bio-Analytical Utility

Executive Summary

-Fluorocinnamic acid (CAS: 350-90-3) represents a critical bioisostere in medicinal chemistry,
serving as a metabolic probe and enzyme inhibitor. With a molecular weight of 166.15 g/mol , it
is distinguished from its parent compound, cinnamic acid, by the substitution of an

-hydrogen with fluorine. This modification significantly alters the electronic landscape of the
molecule without imposing a massive steric penalty, making it an ideal candidate for Structure-
Activity Relationship (SAR) studies involving Phenylalanine Ammonia-Lyase (PAL) inhibition
and material science applications.

Part 1: Physicochemical Profile

The introduction of fluorine at the

-position creates a dipole moment vector that differs from the proteo-analog, influencing
lipophilicity (

) and acidity (

).
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Key Metrics Table

Property

Value | Description

Causality & Context

Molecular Weight

166.15 g/mol

Calculated:

J2112][3][4] F substitution adds
~18 Da vs. H.

Molecular Formula

CAS Number

350-90-3

Specific to the

-fluoro isomer (distinct from 2-,

3-, or 4-fluoro ring isomers).

Melting Point

156-159 °C

Higher than cinnamic acid (133
°C) due to enhanced crystal
packing forces from the C-F

dipole.

(Predicted)

More acidic than cinnamic acid

(

4.44) due to the inductive
electron-withdrawing effect of
Fluorine stabilizing the

carboxylate anion.

Stereochemistry

Isomerism

The

-F substituent dictates strict

geometric validation via NMR (

coupling constants).

Part 2: Synthetic Pathways & Protocols

The Challenge of Stereocontrol

Synthesizing
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-fluorocinnamic acid requires overcoming the thermodynamic instability often associated with
fluoro-alkenes. The standard Perkin condensation used for cinnamic acid is often insufficient
for the fluoro-analog due to low yields and poor stereocontrol.

The Solution: The Horner-Wadsworth-Emmons (HWE) reaction using triethyl 2-fluoro-2-
phosphonoacetate is the gold standard. This method utilizes a stabilized carbanion to ensure
high yields and predictable stereochemistry (predominantly the E-isomer, thermodynamically
favored).

DOT Diagram 1: Synthesis Workflow

The following diagram illustrates the critical pathway from benzaldehyde to the final purified
acid.
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Click to download full resolution via product page
Figure 1: Step-wise HWE olefination workflow for the synthesis of

-fluorocinnamic acid.[1][5][6]

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques under an inert argon
atmosphere.

Reagents:
e Benzaldehyde (1.0 eq)
o Triethyl 2-fluoro-2-phosphonoacetate (1.2 eq)

e Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)
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e THF (anhydrous)

Step-by-Step Methodology:

Activation: In a flame-dried round-bottom flask, wash NaH with dry hexane to remove
mineral oil. Suspend the cleaned NaH in anhydrous THF at 0°C.

Phosphonate Addition: Add Triethyl 2-fluoro-2-phosphonoacetate dropwise. Critical Insight:
The solution must be kept cold (0°C to -78°C) during addition to prevent side reactions. Stir
for 30 minutes until gas evolution (

) ceases.

Aldehyde Coupling: Add benzaldehyde dropwise. Allow the reaction to warm to room
temperature (RT) and stir for 4—12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

Workup: Quench with saturated

. Extract with diethyl ether (
). Dry organic layer over
and concentrate.

Hydrolysis (Saponification): Dissolve the crude ester in a 1:1 mixture of THF:Water. Add
LiOH (3 eq) and stir at RT for 3 hours.

Purification: Acidify the aqueous layer with 1M HCI to pH 2. The

-fluorocinnamic acid will precipitate. Filter and recrystallize from ethanol/water to obtain white
needles.

Validation (Self-Check):

 NMR: Expect a singlet (or doublet if coupled) around -110 to -120 ppm.

o Stereochemistry Check: Calculate the coupling constant

in
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NMR. The E-isomer typically shows larger coupling constants across the double bond than
the Z-isomer.

Part 3: Bio-Analytical Applications[1]
Mechanism of Action: The Fluorine Effect

In drug development,

-fluorocinnamic acid is primarily used to probe the active sites of enzymes that process
cinnamic acid, such as Phenylalanine Ammonia-Lyase (PAL).

« Bioisosterism: The C-F bond length (1.35 A) mimics the C-H bond (1.09 A) sterically but
drastically changes the electronics.

o Metabolic Blocking: The C-F bond is one of the strongest in organic chemistry (~116
kcal/mol). Placing fluorine at the

-position blocks metabolic oxidation that would normally occur at this reactive alkene center.

DOT Diagram 2: Structure-Activity Relationship (SAR)

This diagram visualizes why researchers select this specific molecule for inhibition studies.
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Figure 2: Structure-Activity Relationship (SAR) logic flow for

-fluorocinnamic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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